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molecular formula C10H10ClNO B2804419 1-(2-Chlorophenyl)pyrrolidin-2-one CAS No. 30425-42-4

1-(2-Chlorophenyl)pyrrolidin-2-one

Cat. No. B2804419
M. Wt: 195.65
InChI Key: UCCTWLQOBSQILV-UHFFFAOYSA-N
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Patent
US04444762

Procedure details

Following example 19, 12.57 g (0.1 M) of 2-chloroaniline and 9.5 g (0.11 M) of γ-butyrolactone were heated for 48 hours. The excess starging materials were removed at 50°-80°/0.3 mm. Distillation of the residue gave 4.9 g (25%) of product (45% based on recovered 2-chloroaniline); b.p. 150°-155°/0.3-0.4 mm.
Quantity
12.57 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9]1(=O)[O:13][CH2:12][CH2:11][CH2:10]1>>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[N:4]1[CH2:9][CH2:10][CH2:11][C:12]1=[O:13]

Inputs

Step One
Name
Quantity
12.57 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
C1(CCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The excess starging materials were removed at 50°-80°/0.3 mm
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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